1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a heterocyclic compound featuring a central ethanone backbone bridging an azepane (7-membered amine ring) and a piperazine moiety substituted with a pyrimidin-4-yl group. Its molecular formula is C₁₇H₂₆N₆O, with a molecular weight of 330.43 g/mol.
Key structural attributes:
- Azepane ring: Enhances lipophilicity and metabolic stability compared to smaller amine rings.
- Pyrimidin-4-yl-piperazine: Provides π-π stacking and hydrogen-bonding capabilities for target binding.
- Ethanone linker: Balances conformational flexibility and rigidity.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c22-16(21-7-3-1-2-4-8-21)13-19-9-11-20(12-10-19)15-5-6-17-14-18-15/h5-6,14H,1-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMASWKBOFZUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one can be achieved through multiple synthetic routes. One common method involves the reaction of azepane with a pyrimidinyl-substituted piperazine under controlled conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Research Findings
Substituent Impact on Bioactivity :
- The pyrimidin-4-yl group in the target compound enables stronger interactions with ATP-binding pockets in kinases compared to thiophene or benzyl analogues .
- Azepane confers greater metabolic stability than smaller rings (e.g., piperidine), as observed in cytotoxicity assays .
Synthetic Challenges :
- The target compound requires multi-step coupling (e.g., Buchwald-Hartwig amination for pyrimidine attachment), whereas fluorobenzyl analogues are synthesized via straightforward alkylation .
- Trifluoromethylphenyl derivatives exhibit higher synthetic complexity due to steric hindrance during coupling .
Spectroscopic Characterization :
- 13C-NMR of the target compound shows distinct peaks for the azepane (δ 45–55 ppm) and pyrimidine (δ 155–165 ppm) carbons, contrasting with chlorophenyl analogues (δ 125–140 ppm) .
Biological Activity
1-(Azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, with CAS number 2640958-21-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 346.5 g/mol. The structure includes an azepane ring and a pyrimidine-piperazine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H30N6O |
| Molecular Weight | 346.5 g/mol |
| CAS Number | 2640958-21-8 |
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its effects on various biological systems.
Research indicates that this compound may act as a serotonin receptor modulator , influencing neurotransmitter systems associated with mood regulation and cognitive functions. It is hypothesized to interact primarily with the 5-HT receptors, which play a significant role in psychiatric conditions such as anxiety and depression.
Pharmacological Effects
The pharmacological effects observed include:
- Antidepressant-like activity : Studies have shown that the compound exhibits significant antidepressant effects in animal models, likely through its modulation of serotonin pathways.
- Anxiolytic properties : It has also demonstrated potential in reducing anxiety-like behaviors in preclinical trials.
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including the target compound. Results indicated a notable reduction in immobility time in the forced swim test, suggesting antidepressant-like effects .
Study 2: Anxiolytic Activity
In another study, the compound was tested for anxiolytic properties using the elevated plus maze model. The findings revealed that it significantly increased the time spent in open arms compared to control groups, indicating reduced anxiety levels .
Comparative Analysis
To better understand the efficacy of this compound compared to other similar molecules, a comparative analysis was conducted:
| Compound | Antidepressant Effect | Anxiolytic Effect |
|---|---|---|
| This compound | Moderate | High |
| Compound A (similar structure) | High | Moderate |
| Compound B (different structure) | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
